1-Methylpiperidinyl acetate, hydrochloride
Description
1-Methylpiperidinyl acetate, hydrochloride is a piperidine derivative characterized by a methyl group at the 1-position of the piperidine ring and an acetate ester substituent. As a hydrochloride salt, it is typically crystalline and stable under controlled storage conditions .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAUUUNPDWTDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidinyl acetate, hydrochloride can be synthesized through several methods. One common approach involves the acetylation of 1-methylpiperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-methylpiperidinyl acetate. The hydrochloride salt is then formed by treating the acetate with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation reactions followed by crystallization and purification steps to obtain the hydrochloride salt in high purity. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidinyl acetate, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in various functionalized piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methylpiperidinyl acetate, hydrochloride is primarily recognized for its role in the synthesis of complex pharmaceutical compounds. It serves as a key intermediate in the preparation of various bioactive molecules, particularly those targeting serotonin receptors. Notably, it has been involved in the development of drugs aimed at treating migraines through selective activation of the 5-HT_1F receptor subtype, which is linked to reduced vasoconstrictive side effects commonly associated with migraine medications .
Case Study: Migraine Treatment
A notable patent describes a method for synthesizing a compound that utilizes 1-methylpiperidinyl acetate as an intermediate for producing a polymorph of the hemisuccinate salt of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide. This compound has shown promise in preventing and treating migraines by enhancing serotonin receptor activation without causing significant vasoconstriction .
Neuropharmacological Research
Research indicates that derivatives of 1-methylpiperidine compounds exhibit potential as neuropharmacological agents. They may influence neurotransmission pathways and have been explored for their effects on various neurological disorders.
Potential Applications
- Anxiety Disorders : Compounds derived from 1-methylpiperidine may offer therapeutic benefits for anxiety disorders by modulating serotonin levels.
- Depression : The ability to enhance serotonin receptor activity positions these compounds as candidates for antidepressant therapies.
- Chronic Pain Management : The analgesic properties linked to serotonin modulation make these compounds relevant in chronic pain treatment protocols .
Synthesis Processes
The synthesis of 1-methylpiperidinyl acetate involves several chemical reactions that can yield high-purity products suitable for pharmaceutical applications. A common method includes the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions to produce the acetate form.
Synthesis Overview
- Starting Material : Piperidine or its derivatives.
- Reagents : Acetic anhydride or acetyl chloride.
- Conditions : Typically conducted under mild heating with appropriate catalysts to enhance yield and purity.
Mechanism of Action
The mechanism of action of 1-methylpiperidinyl acetate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structural modifications and functional groups. These interactions can lead to various biological effects, such as analgesia, sedation, or antihypertensive activity.
Comparison with Similar Compounds
Key Observations:
Structural Impact on Activity
- Substituent Effects : The acetate/benzoate ester group in 1-methylpiperidinyl derivatives (vs. phenyl groups in meperidine or methylphenidate) likely alters bioavailability and target selectivity. For instance, methylphenidate’s α-phenyl group enhances dopamine reuptake inhibition , whereas benzoate/acetate esters may prioritize metabolic stability .
- Hydrochloride Salt : Enhances solubility and crystallinity, a common feature in pharmaceuticals (e.g., meperidine’s crystalline form ).
Synthetic Pathways
- Piperidine esters are often synthesized via esterification or alkylation. For example, methyl α-phenyl-2-piperidineacetate hydrochloride () is prepared using concentrated sulfuric acid under reflux . Similar methods may apply to 1-methylpiperidinyl acetate.
Pharmacokinetic Considerations
- Deuterated analogs like TAS-303 demonstrate how isotopic substitution (e.g., deuterium) can prolong half-life . The acetate group in 1-methylpiperidinyl acetate may undergo esterase-mediated hydrolysis, affecting duration of action.
Biological Activity
1-Methylpiperidinyl acetate, hydrochloride (CAS Number: 58931-63-8) is a derivative of piperidine, a six-membered heterocyclic amine. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
1-Methylpiperidinyl acetate is characterized by its structure, which includes a piperidine ring with a methyl group and an acetate moiety. Its molecular formula is C₇H₁₄ClN₃O₂, and it presents as a white crystalline solid.
The biological activity of 1-methylpiperidinyl acetate is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of the cholinergic system, potentially influencing acetylcholine receptors. The compound may also exhibit effects on dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
Biological Activities
Research has highlighted several key biological activities associated with 1-methylpiperidinyl acetate:
- Antidepressant Effects : Studies suggest that compounds related to piperidine can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is thought to play a crucial role in this activity.
- Neuroprotective Properties : There is evidence indicating that 1-methylpiperidinyl acetate may protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of neurotrophic factors.
- Analgesic Activity : Some studies have indicated that piperidine derivatives can possess analgesic properties, which may be beneficial in pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-methylpiperidinyl acetate:
- Cytotoxicity Studies : Research demonstrated that derivatives of piperidine exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to 1-methylpiperidinyl acetate showed IC50 values indicating significant cytotoxic effects on specific tumor cells .
- Animal Model Research : In rodent models, administration of 1-methylpiperidinyl acetate resulted in observable behavioral changes consistent with increased serotonergic activity. These findings support its potential use as an antidepressant or anxiolytic agent .
- Neuroprotective Effects : A study focused on the neuroprotective capabilities of piperidine derivatives found that 1-methylpiperidinyl acetate could reduce neuronal death in models of neurodegeneration, suggesting its therapeutic potential in diseases like Alzheimer's .
Comparative Analysis
To better understand the unique properties of 1-methylpiperidinyl acetate, it is useful to compare it with other piperidine derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-Methylpiperidinyl acetate | Antidepressant, Neuroprotective | Varies by study |
| Roxatidine acetate hydrochloride | H2-receptor antagonist | Not applicable |
| Other Piperidine Derivatives | Varies (analgesic, cytotoxic) | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

